molecular formula C17H23BrN2O2 B1440099 Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-72-2

Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1440099
CAS No.: 1160247-72-2
M. Wt: 367.3 g/mol
InChI Key: HLMMEAFIUWRKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C17H23BrN2O2 and its molecular weight is 367.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis of Spirocyclic Oxindole Analogue

Teng, Zhang, and Mendonça (2006) highlighted an efficient synthesis approach for a spirocyclic oxindole analogue, which is closely related to "Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate". This method involves dianion alkylation and cyclization, showing its utility in creating complex molecular structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Novel Synthetic Routes to Spiro[indole-3,4′-piperidin]-2‐ones

Freund and Mederski (2000) developed a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from compounds similar to "this compound". Their work highlights the potential of these compounds in forming complex molecular structures through high-yielding steps, including anilide formation and intramolecular cyclization (Freund & Mederski, 2000).

Synthesis of Bifunctional Compounds

Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with structural similarities to "this compound". Their work underscores the versatility of these spiro compounds in accessing chemical spaces complementary to piperidine ring systems, which are pivotal in medicinal chemistry (Meyers et al., 2009).

Intermediate in Biologically Active Compounds

Kong et al. (2016) synthesized an important intermediate, showcasing its significance in the development of biologically active compounds like crizotinib. This underscores the importance of "this compound" and related compounds in drug synthesis and development (Kong et al., 2016).

Novel Indoline Derivative Synthesis

Sharma et al. (2016) synthesized a new indoline derivative, showcasing the ecological synthesis and spectral properties of such compounds. This highlights the relevance of "this compound" in the synthesis of eco-friendly compounds with potential applications in materials science and molecular engineering (Sharma et al., 2016).

Mechanism of Action

Target of Action

Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound. Similar compounds, such as spiro[indoline-3,4’-piperidines], have been identified as vesicular acetylcholine transporters .

Mode of Action

It is known that the introduction of a tert-butyl group into certain heterocycles can substantially enhance their biological activity . This suggests that the tert-butyl group in this compound may play a crucial role in its interaction with its targets.

Pharmacokinetics

It is known that the compound has a molecular weight of 25712 and a density of 1331±006 g/cm3 . Its boiling point is 91-92 °C (Press: 1.2 Torr), and it has a vapor pressure of 0.00139mmHg at 25°C . These properties may influence its bioavailability.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions suggest that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

tert-butyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMEAFIUWRKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128259
Record name 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-72-2
Record name 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.